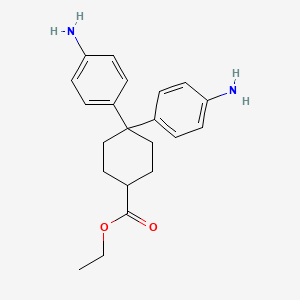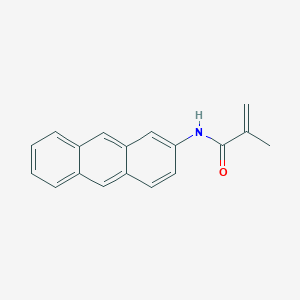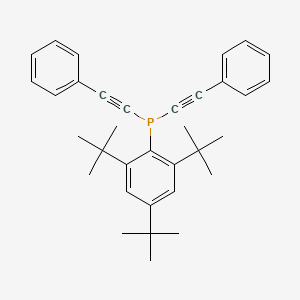
Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane: is an organophosphorus compound characterized by the presence of phenylethynyl and tri-tert-butylphenyl groups attached to a phosphorus atom. This compound is notable for its steric hindrance and electronic properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphine with phenylacetylene under specific conditions. The reaction is often carried out in the presence of a base such as butyllithium or sodium hydride to deprotonate the phenylacetylene, facilitating its nucleophilic attack on the phosphorus center .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane can undergo oxidation reactions, often forming phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phenylethynyl groups can be replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of cyclic phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.
Cyclization: Catalysts like palladium or nickel complexes can facilitate cyclization reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Cyclization: Cyclic phosphine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Drug Development: Research is ongoing to explore its potential as a pharmacophore in drug design.
Biological Probes: The compound can be used as a probe to study biological systems due to its unique electronic properties.
Industry:
Polymer Stabilizers: It is used as an additive in polymers to enhance their stability and performance.
Antioxidants: The compound acts as an antioxidant in various industrial applications.
Mecanismo De Acción
The mechanism of action of Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane involves its ability to donate electron density through the phosphorus atom. This electron donation can stabilize transition states in catalytic reactions, making it an effective ligand. The steric hindrance provided by the tri-tert-butylphenyl groups also plays a crucial role in determining the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as a stabilizer in polymers.
2,4,6-Tri-tert-butylphenylphosphine: A precursor in the synthesis of various organophosphorus compounds.
Uniqueness: Bis(phenylethynyl)(2,4,6-tri-tert-butylphenyl)phosphane stands out due to its combination of phenylethynyl and tri-tert-butylphenyl groups, which impart unique steric and electronic properties. These properties make it particularly effective in catalysis and material science applications, where both stability and reactivity are crucial.
Propiedades
Número CAS |
192225-81-3 |
|---|---|
Fórmula molecular |
C34H39P |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
bis(2-phenylethynyl)-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C34H39P/c1-32(2,3)28-24-29(33(4,5)6)31(30(25-28)34(7,8)9)35(22-20-26-16-12-10-13-17-26)23-21-27-18-14-11-15-19-27/h10-19,24-25H,1-9H3 |
Clave InChI |
FCBNGONDRDUBBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(C#CC2=CC=CC=C2)C#CC3=CC=CC=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethylidenebicyclo[3.1.1]heptane](/img/structure/B12576425.png)
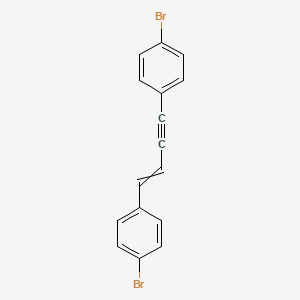
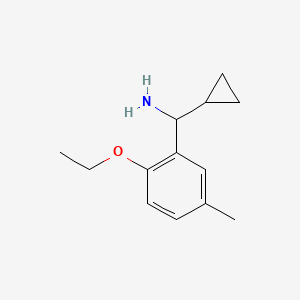
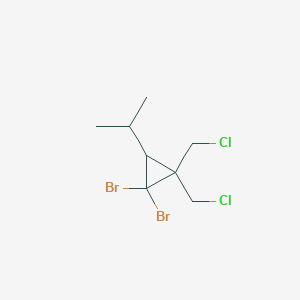
![2-[(2-Methyl-1H-indol-3-yl)methylene]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B12576446.png)
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile](/img/structure/B12576453.png)

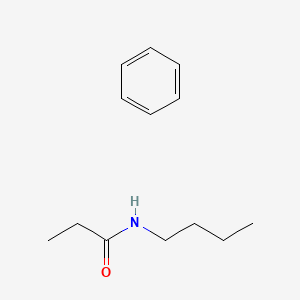
![2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride](/img/structure/B12576473.png)
![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
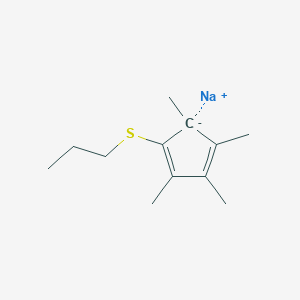
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12576485.png)
